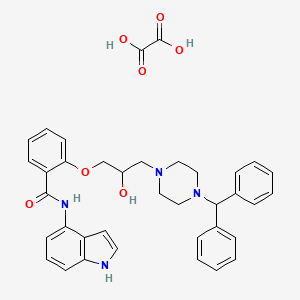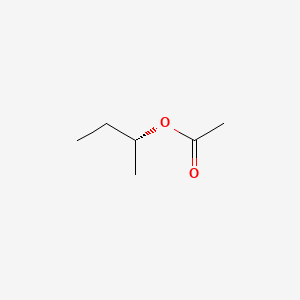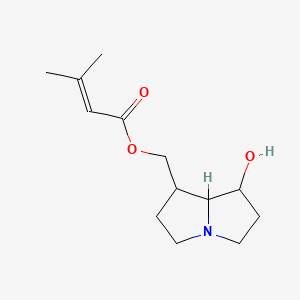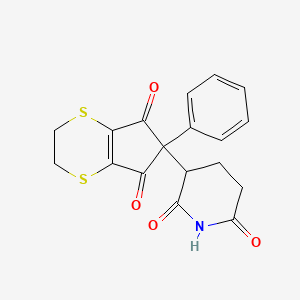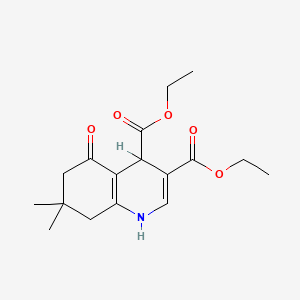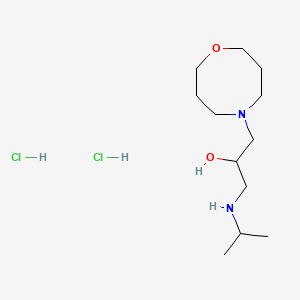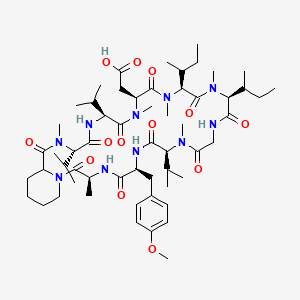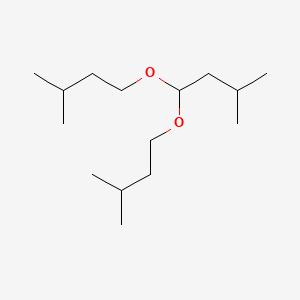
3-Methyl-1,1-DI-isopentyloxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,1-DI-isopentyloxybutane is an organic compound with the molecular formula C15H32O2 It is a branched ether, characterized by the presence of two isopentyloxy groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,1-DI-isopentyloxybutane typically involves the reaction of 3-methyl-1-butanol with isopentyl alcohol under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid, which facilitate the formation of the ether linkage. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with an acidic catalyst. The reactants are fed into the reactor at controlled rates, and the product is continuously removed to maintain a steady-state reaction environment. This approach allows for efficient large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,1-DI-isopentyloxybutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: The ether groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers and alcohols.
Scientific Research Applications
3-Methyl-1,1-DI-isopentyloxybutane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-1,1-DI-isopentyloxybutane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-butanol: A precursor in the synthesis of 3-Methyl-1,1-DI-isopentyloxybutane.
Isopentyl alcohol: Another precursor used in the synthesis.
3-Methyl-2-butanone: A structurally related ketone.
Uniqueness
This compound is unique due to its branched ether structure, which imparts distinct physicochemical properties. This uniqueness makes it valuable in applications where specific solubility, reactivity, or stability characteristics are required.
Properties
CAS No. |
13285-51-3 |
|---|---|
Molecular Formula |
C15H32O2 |
Molecular Weight |
244.41 g/mol |
IUPAC Name |
3-methyl-1,1-bis(3-methylbutoxy)butane |
InChI |
InChI=1S/C15H32O2/c1-12(2)7-9-16-15(11-14(5)6)17-10-8-13(3)4/h12-15H,7-11H2,1-6H3 |
InChI Key |
JZZYTJHSNUMURA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(CC(C)C)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



